

An In-depth Technical Guide to Acid Violet 49 (CAS 1694-09-3)

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Compound of Interest

Compound Name: Acid Violet 49

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acid Violet 49** (CAS No. 1694-09-3), a synthetic triphenylmethane dye. It covers its chemical and physical properties, manufacturing processes, industrial applications, and critical safety and toxicological data. Detailed experimental protocols for its purification, analysis, and degradation are also presented to support research and development activities.

Chemical and Physical Properties

Acid Violet 49 is a synthetic dye recognized for its vibrant bright blue-purple hue.^[1] It is structurally classified as a triphenylmethane dye.^{[1][2]} Typically, it appears as a violet or fine black powder.^{[1][3]} The dye is readily soluble in both cold and hot water, as well as in ethanol, producing a purple solution.^{[1][4]} In the presence of strong sulfuric acid, it exhibits an orange color, which dilutes to a mustard color.^[1]

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	1694-09-3	[1]
Molecular Formula	C ₃₉ H ₄₀ N ₃ NaO ₆ S ₂	[1]
Molecular Weight	733.87 g/mol	[1]
IUPAC Name	sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate	[5]
Synonyms	C.I. Acid Violet 49, Acid Violet 6B, Benzyl Violet 4B, C.I. 42640	[1][5][6]
Appearance	Violet to fine black powder	[1][3]
Melting Point	245-250°C	[4]
λ _{max}	543.0 to 549.0 nm (in 0.02mol/L Ammonium Acetate solution)	[7]
Purity/Assay	≥97.0% (HPLC)	[8][9]

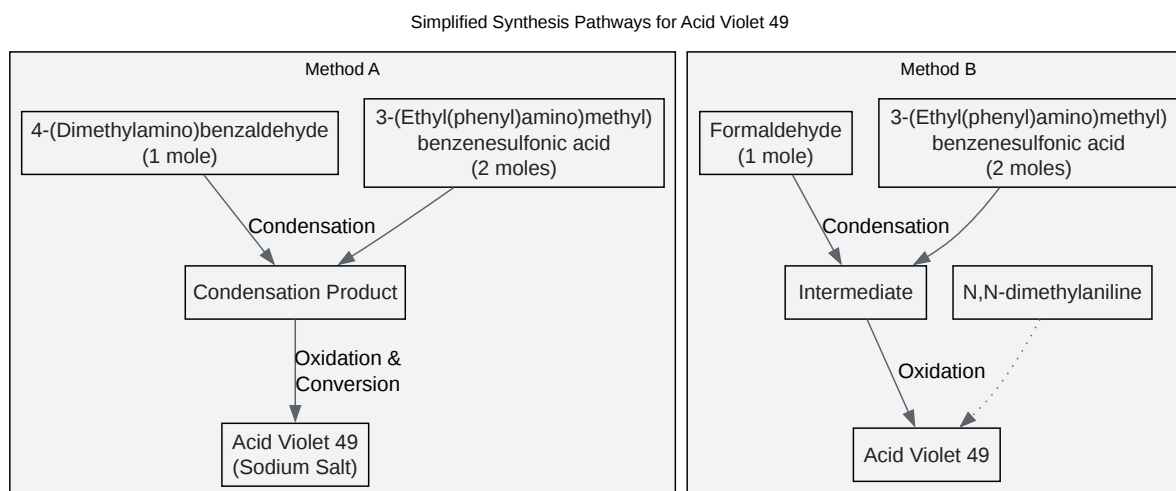
Table 2: Solubility and Fastness Properties

Property	Observation	Reference(s)
Solubility	Soluble in water and ethanol; Slightly soluble in DMSO.	[1] [4]
Light Fastness	Grade 1 (Poor)	[10] [11]
Washing Fastness	Grade 3-4 (Moderate to Good)	[10] [11]
Soaping Fastness	Fading: Grade 3; Staining: Grade 3	[11]
Seawater Fastness	Fading: Grade 3-4	[11]
Alkali Resistance	Grade 4	[11]

Synthesis and Manufacturing

Commercial production of **Acid Violet 49** is typically achieved through one of two primary methods:

- Condensation with 4-(Dimethylamino)benzaldehyde: This process involves the condensation of one mole of 4-(Dimethylamino)benzaldehyde with two moles of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid. The resulting product is then oxidized and converted to its sodium salt form.[\[1\]](#)
- Condensation with Formaldehyde: An alternative method involves condensing two moles of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid with one mole of formaldehyde, followed by an oxidation step in the presence of N,N-dimethylaniline.[\[1\]](#)



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Caption: Simplified overview of the two primary manufacturing methods for **Acid Violet 49**.

Applications and Uses

Acid Violet 49 is a versatile dye with applications across several industries. Its primary use is in the dyeing of protein fibers, where it shows good performance.^{[1][12]}

- Textile Industry: Extensively used for dyeing wool, silk, and polyamide fibers.^{[1][2]}
- Leather and Wood: Applied as a finish for leather goods and in wood stains.^[13]
- Other Industrial Uses: Utilized in the formulation of inks and for coloring paper.^{[10][12][13]}
- Research: It serves as a useful research chemical and is employed in environmental testing and wastewater treatment studies to investigate degradation and adsorption processes.^[14]

[15][16]

- Former Uses: It was previously used as a colorant in cosmetics and canned dog food but these applications have been discontinued due to safety concerns.[14][17]

Toxicology and Safety Information

Acid Violet 49 is classified as a hazardous substance with significant health and environmental concerns. It is suspected of causing cancer and has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is "possibly carcinogenic to humans".[16][18]

- Health Hazards: The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[19] Inhalation of dust may irritate the respiratory tract, while contact can cause skin and eye irritation.[19] Studies have indicated that the dye possesses genotoxic activity and can inhibit bacterial growth.[15][20] Long-term exposure may lead to chronic toxicity effects.[15] Upon heating to decomposition, it emits highly toxic fumes containing nitrogen oxides, ammonia, sodium oxide, and sulfur oxides.[4][16]
- Environmental Hazards: This compound is toxic to aquatic organisms.[15] Due to its stability, it can persist in wastewater, necessitating effective treatment methods before discharge.[15][20]
- Handling and Storage: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[16] Wear protective gloves, clothing, and eye/face protection.[16] Store in a locked-up, cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[13][16]

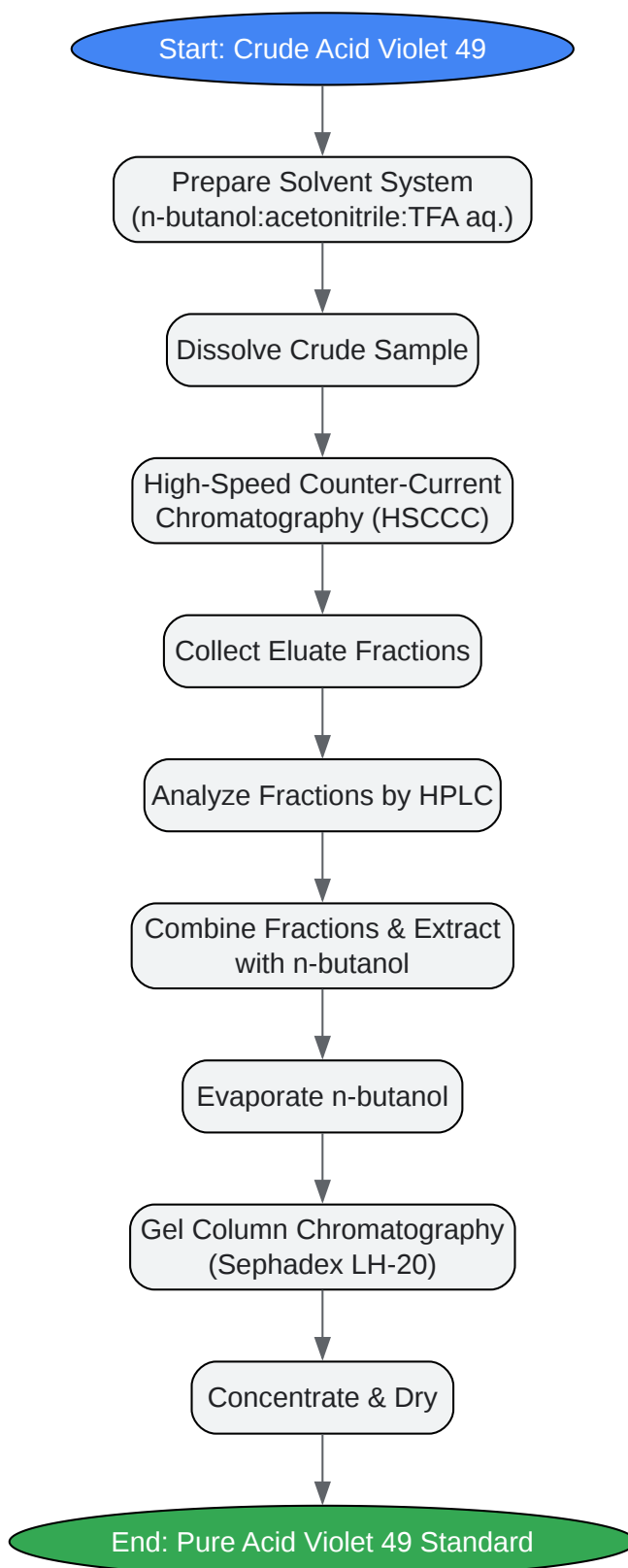
Experimental Protocols

This section details methodologies for the purification, analysis, and degradation of **Acid Violet 49**, as cited in scientific literature.

Purification of Acid Violet 49 Standard

This protocol describes the preparation of a pure **Acid Violet 49** standard sample using high-speed counter-current chromatography (HSCCC).[3]

- **Solvent System Preparation:** Prepare a two-phase solvent system by mixing n-butanol, acetonitrile, and a 0.1 mol/L trifluoroacetic acid aqueous solution in a 4:1:5 volume ratio. Shake the mixture thoroughly and allow it to stand for at least 12 hours to ensure complete phase separation. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
- **Sample Preparation:** Dissolve the crude **Acid Violet 49** sample in a small volume of the prepared solvent system.
- **HSCCC Operation:**
 - Pump the stationary phase (upper phase) into the separation column until it is completely filled.
 - Set the rotation speed of the HSCCC instrument to 750-850 rpm.
 - Pump the mobile phase (lower phase) through the column at a flow rate of 1.5-2.5 mL/min.
 - Once the system reaches equilibrium, inject the sample solution using a six-way injection valve.
- **Fraction Collection and Analysis:** Collect the eluate corresponding to each separated peak. Analyze each fraction using HPLC to identify the peak corresponding to **Acid Violet 49**.
- **Post-HSCCC Purification:**
 - Combine the target fractions and dissolve them in water.
 - Perform repeated liquid-liquid extractions with an equal volume of n-butanol.
 - Combine the n-butanol layers and evaporate the solvent under reduced pressure.
 - Dissolve the resulting residue in water and perform gel column chromatography using Sephadex LH-20.
- **Final Product:** Collect the purple fraction from the gel column, concentrate it under reduced pressure, and dry at room temperature to obtain the purified **Acid Violet 49** standard.^[3]



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Caption: Experimental workflow for the purification of **Acid Violet 49**.

HPLC Method for Detection in Cosmetics

This method allows for the simultaneous detection of **Acid Violet 49** and other synthetic dyes in cosmetic products.[3]

- Sample Extraction:
 - Weigh a representative sample of the cosmetic product.
 - Add a mixture of tetrahydrofuran, dimethyl sulfoxide, and methanol.
 - Perform extraction using an ultrasonic bath.
- Purification: Centrifuge the extract at high speed to pellet insoluble matter. Collect the supernatant for analysis.
- HPLC-DAD Analysis:
 - Column: Eclipse XDB-C18 (3.5 μ m, 4.6 \times 150 mm).
 - Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and 0.02 mol/L ammonium acetate solution, pH 4.6 (Solvent B).
 - Detector: Diode Array Detector (DAD), monitoring at the λ_{max} of **Acid Violet 49** (~546 nm).
 - Quantification: Use an external standard method by creating a calibration curve with the purified **Acid Violet 49** standard. The reported detection limit is 20 mg/kg.[3]

Advanced Oxidation Process (AOP) for Degradation

This protocol outlines a general procedure for the degradation of **Acid Violet 49** in aqueous solutions using photocatalysis, based on published studies.[13]

- Reactor Setup: Use a suitable photoreactor equipped with a UV lamp. Place a beaker containing the dye solution on a magnetic stirrer within the reactor.

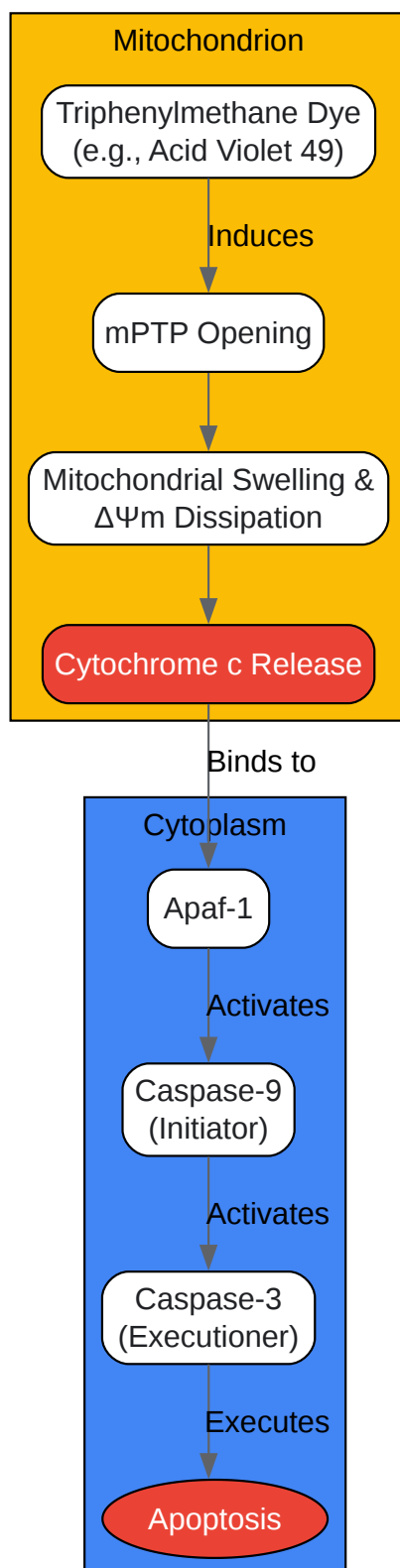
- Sample Preparation: Prepare an aqueous solution of **Acid Violet 49** at a known concentration (e.g., 50 mg/L).
- Parameter Adjustment:
 - Adjust the solution pH to the desired value (e.g., pH 9) using dilute acid or base.
 - Add the photocatalyst (e.g., 0.9 g ZnO) to the solution.
 - Add the oxidizing agent (e.g., 0.6 mL H₂O₂) to the solution.
- Photocatalytic Reaction:
 - Turn on the magnetic stirrer to ensure the solution remains homogeneous and the catalyst is suspended.
 - Turn on the UV lamp to initiate the photodegradation reaction.
 - Withdraw aliquots of the solution at specific time intervals (e.g., 0, 15, 30, 60, 90 minutes).
- Analysis:
 - Immediately filter or centrifuge the withdrawn aliquots to remove the catalyst.
 - Measure the absorbance of the supernatant at the λ_{max} of **Acid Violet 49** using a UV-Vis spectrophotometer.
 - Calculate the degradation efficiency using the formula: Degradation (%) = $[(C_0 - C) / C_0] \times 100$, where C_0 is the initial absorbance and C is the absorbance at time t.[\[13\]](#)

Proposed Mechanism of Toxicity

Specific signaling pathways for **Acid Violet 49** are not well-documented. However, studies on other structurally related triphenylmethane dyes, such as crystal violet and malachite green, provide insight into a plausible mechanism of toxicity involving mitochondrial dysfunction.[\[4\]](#) These dyes can induce the mitochondrial permeability transition (MPT), a critical event in cell death pathways.

The proposed mechanism involves the following steps:

- The dye penetrates the cell and accumulates in the mitochondria.
- It triggers the opening of the mitochondrial permeability transition pore (mPTP) in the inner mitochondrial membrane.
- This leads to a dissipation of the mitochondrial membrane potential ($\Delta\Psi_m$) and mitochondrial swelling.
- The compromised outer mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.
- Cytoplasmic cytochrome c binds to Apaf-1, which then activates caspase-9.
- Caspase-9 activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4]



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Caption: Proposed toxicity pathway for triphenylmethane dyes via mitochondrial disruption.

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